molecular formula C12H19N3O3S B12217454 [1-(2-Methyl-allylthiocarbamoyl)-3-oxo-piperazin-2-yl]-acetic acid methyl ester

[1-(2-Methyl-allylthiocarbamoyl)-3-oxo-piperazin-2-yl]-acetic acid methyl ester

Cat. No.: B12217454
M. Wt: 285.36 g/mol
InChI Key: ABZFWUBDMKJUQI-UHFFFAOYSA-N
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Description

[1-(2-Methyl-allylthiocarbamoyl)-3-oxo-piperazin-2-yl]-acetic acid methyl ester is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a piperazine ring with a thiocarbamoyl group and an acetic acid ester, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Methyl-allylthiocarbamoyl)-3-oxo-piperazin-2-yl]-acetic acid methyl ester typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions. The thiocarbamoyl group is then introduced via the reaction of the piperazine derivative with carbon disulfide and an alkylating agent, such as methyl iodide, under basic conditions. Finally, the acetic acid ester is formed by esterification of the resulting compound with methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Methyl-allylthiocarbamoyl)-3-oxo-piperazin-2-yl]-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The thiocarbamoyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Methyl-allylthiocarbamoyl)-3-oxo-piperazin-2-yl]-acetic acid methyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a promising compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it useful in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [1-(2-Methyl-allylthiocarbamoyl)-3-oxo-piperazin-2-yl]-acetic acid methyl ester involves its interaction with specific molecular targets. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also interact with receptors or ion channels, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    [1-(2-Methyl-allylthiocarbamoyl)-3-oxo-piperazin-2-yl]-acetic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    [1-(2-Methyl-allylthiocarbamoyl)-3-oxo-piperazin-2-yl]-propionic acid methyl ester: Similar structure but with a propionic acid ester group instead of an acetic acid ester.

Uniqueness

The uniqueness of [1-(2-Methyl-allylthiocarbamoyl)-3-oxo-piperazin-2-yl]-acetic acid methyl ester lies in its specific combination of functional groups. The presence of both a thiocarbamoyl group and a piperazine ring allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H19N3O3S

Molecular Weight

285.36 g/mol

IUPAC Name

methyl 2-[1-(2-methylprop-2-enylcarbamothioyl)-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C12H19N3O3S/c1-8(2)7-14-12(19)15-5-4-13-11(17)9(15)6-10(16)18-3/h9H,1,4-7H2,2-3H3,(H,13,17)(H,14,19)

InChI Key

ABZFWUBDMKJUQI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNC(=S)N1CCNC(=O)C1CC(=O)OC

Origin of Product

United States

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